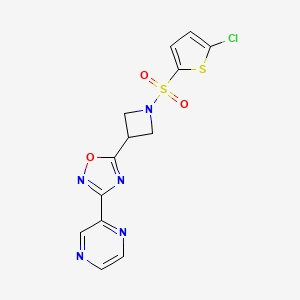

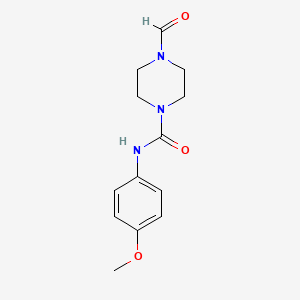

3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

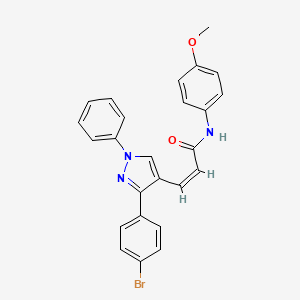

The synthesis of derivatives similar to 3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one involves multiple steps, including rearrangement, condensation, and nucleophilic substitution reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a closely related compound, is achieved through a sequence involving cyclopentanone oxime and 1-fluoro-4-nitrobenzene, highlighting the complex nature of synthesizing such molecules and their potential as intermediates in producing biologically active compounds (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in the 3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one family often exhibits complex interactions, such as hydrogen bonding and π–π stacking, which are crucial for their biological activity and synthesis. The crystal structure of a similar compound, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, reveals a chair conformation of the morpholine ring and significant dihedral angles between core structural elements, underscoring the intricate molecular architecture of these compounds (Ahamed et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one derivatives are diverse, including one-pot processes that facilitate the synthesis of polyheterocyclic compounds. These reactions often utilize catalysts and specific conditions to achieve high yields and desired properties, demonstrating the compound's versatility in chemical synthesis (Morales-Salazar et al., 2022).

Physical Properties Analysis

The physical properties of 3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. For example, the morpholine ring's chair conformation and the compound's crystal packing are essential for understanding its solubility and stability (Horton et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one derivatives, such as reactivity with other compounds and potential for catalysis, are influenced by their molecular structure. These properties are explored through synthesis and characterization studies, providing insights into their potential uses in creating new chemical entities with specific functions (Yang et al., 2015).

科学的研究の応用

Photocatalytic Degradation of Pollutants

One significant application of derivatives similar to "3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one" is in the photocatalytic degradation of pollutants. For example, morpholine, a related compound, has been studied for its role in the mineralization of pollutants like pyridine and lindane in water through the TiO2-UV process. This research highlights the potential of such compounds in environmental remediation, especially in water treatment technologies to degrade aromatic and alicyclic pollutants, showcasing the complexity of photocatalytic degradation mechanisms (Pichat, 1997).

Chemical and Pharmacological Interest

Morpholine derivatives, sharing a structural motif with "3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one," are noted for their broad spectrum of pharmacological activities. These compounds are part of an important class of biologically active molecules, playing a crucial role in biochemistry and attracting significant interest for their diverse applications. The pharmacological profile of morpholine derivatives, including their potential in drug discovery and development, has been extensively reviewed, highlighting the importance of such compounds in medicinal chemistry (Asif & Imran, 2019).

Electrochemical Applications

The study of organic cations, including morpholinium, a structurally related group to "3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one," reveals specific reduction reactions at the negative electrode in electrochemical applications. This research is crucial for predicting reduction behavior, rationalizing experimental observations, and designing or choosing salts with desired electrochemical characteristics. It underscores the relevance of such compounds in developing advanced organic electrolyte systems (Lane, 2012).

Synthetic Utility in Organic Chemistry

Compounds related to "3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one" serve as crucial intermediates in the synthesis of heterocyclic compounds. For instance, propargylic alcohols, exhibiting distinct reactivities, are utilized in novel synthetic strategies for constructing heterocycles like pyridines and quinolines. These heterocycles are vital in medicinal chemistry and drug discovery, underscoring the synthetic relevance of such derivatives (Mishra, Nair, & Baire, 2022).

特性

IUPAC Name |

3-morpholin-4-ylsulfonyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-9-8(2-1-3-10-9)16(13,14)11-4-6-15-7-5-11/h1-3H,4-7H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSQHVUWOHMBQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2498998.png)

![8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2499009.png)

![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2499014.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2499015.png)

![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)